molecular formula C10H9N3O2 B2785436 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide CAS No. 1801345-31-2

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B2785436
CAS No.: 1801345-31-2
M. Wt: 203.201
InChI Key: KRIVPPSCFPQDOH-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4-methylpyridine with an appropriate carboxylic acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-4-7(2-3-12-6)10-13-8(5-15-10)9(11)14/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVPPSCFPQDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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